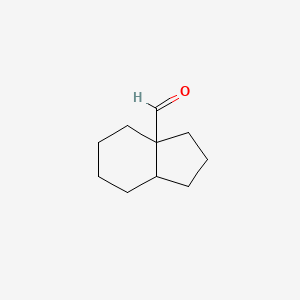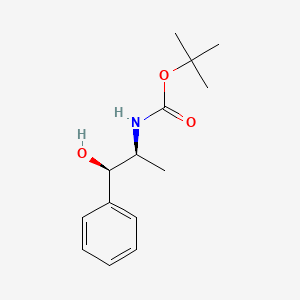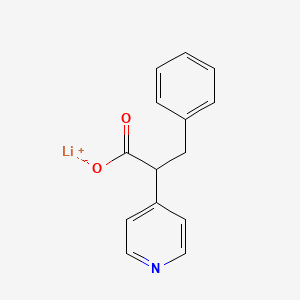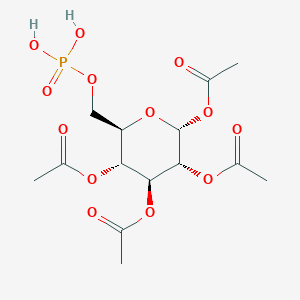
alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that is essential for energy production in living organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate typically involves the acetylation of glucose followed by phosphorylation. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of glucose tetraacetate. The next step involves the phosphorylation of the protected glucose using a phosphorylating agent like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for glucose delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate involves its interaction with enzymes and metabolic pathways. The compound can be phosphorylated or dephosphorylated by specific enzymes, influencing various biochemical processes. It may act as a substrate for enzymes involved in glycolysis and other metabolic pathways, thereby affecting cellular energy production and metabolism.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucose 6-Phosphate: A key intermediate in glycolysis and gluconeogenesis.
Beta-D-Glucose 6-Phosphate: Another isomer with similar metabolic roles.
Glucose 1-Phosphate: Involved in glycogen synthesis and breakdown.
Eigenschaften
Molekularformel |
C14H21O13P |
|---|---|
Molekulargewicht |
428.28 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H21O13P/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16/h10-14H,5H2,1-4H3,(H2,19,20,21)/t10-,11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
CESSCWLRACMFKJ-RGDJUOJXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


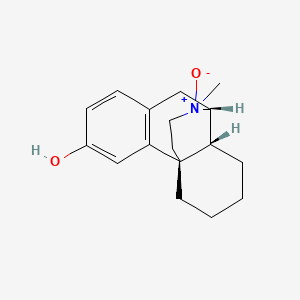
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
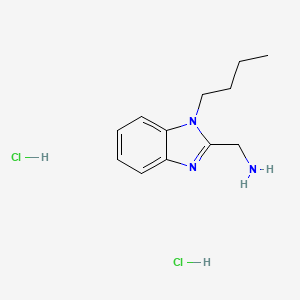


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
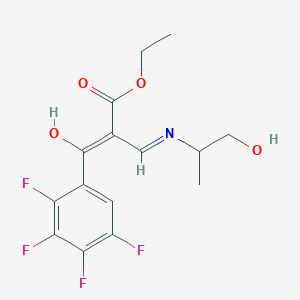
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
